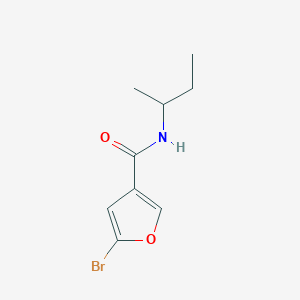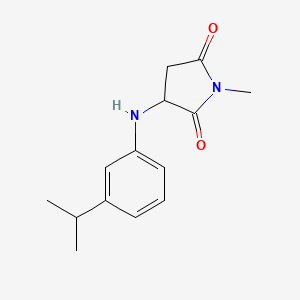
N-(1,3,5-trimethylpyrazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3,5-trimethylpyrazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (referred to as TPN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. TPN is a heterocyclic compound that contains a pyrazole ring and a tetrahydronaphthalene ring, and it has been found to exhibit a range of interesting properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of TPN is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. TPN has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. TPN has also been found to inhibit the activity of certain protein kinases that are involved in cancer cell growth.
Biochemical and Physiological Effects:
TPN has been found to have a range of biochemical and physiological effects. In animal models of arthritis, TPN has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 and interleukin-1β. Additionally, TPN has been found to reduce the levels of certain pro-inflammatory cytokines in the blood. In vitro studies have also shown that TPN can induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TPN for lab experiments is that it is relatively easy to synthesize and purify. Additionally, TPN has been found to be stable under a range of conditions, which makes it a good candidate for further research. However, one limitation of TPN is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
Orientations Futures
There are several potential future directions for research on TPN. One area of research that could be explored is the development of TPN-based drugs for the treatment of arthritis and cancer. Additionally, further studies could be conducted to fully elucidate the mechanism of action of TPN, which could lead to the development of more effective drugs. Finally, TPN could be investigated for its potential applications in materials science, as it has been found to exhibit interesting properties such as fluorescence and thermal stability.
Méthodes De Synthèse
The synthesis of TPN involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure TPN.
Applications De Recherche Scientifique
TPN has been found to have a range of potential applications in scientific research. One of the most promising areas of research for TPN is in the field of medicine. TPN has been found to exhibit anti-inflammatory properties, and it has been shown to be effective in reducing inflammation in animal models of arthritis. Additionally, TPN has been found to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-11-16(12(2)20(3)19-11)18-17(21)15-10-6-8-13-7-4-5-9-14(13)15/h4-5,7,9,15H,6,8,10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBQCYNYVXGAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)
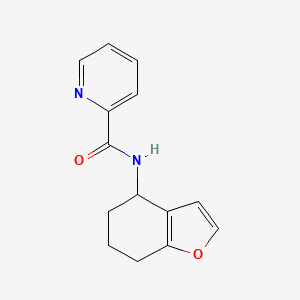



![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
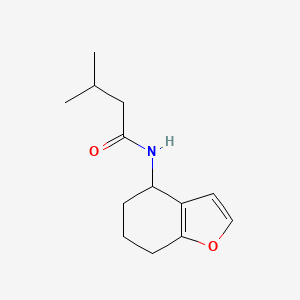

![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)
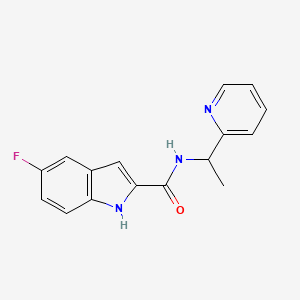
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)
